molecular formula C19H18N2O3 B021789 N-(p-Coumaroyl) Serotonin CAS No. 68573-24-0

N-(p-Coumaroyl) Serotonin

Cat. No.: B021789
CAS No.: 68573-24-0
M. Wt: 322.4 g/mol
InChI Key: WLZPAFGVOWCVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Coumaroyl serotonin is a polyphenolic compound isolated from the seeds of safflower (Carthamus tinctorius). It is known for its antioxidative, anti-atherogenic, and anti-inflammatory properties. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of atherosclerosis and other cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

N-(p-Coumaroyl) Serotonin interacts with various enzymes and proteins. It has been found to inhibit PDGF-induced phosphorylation of PDGF receptors and the release of Ca2+ from the sarcoplasmic reticulum . This interaction suggests that this compound plays a role in regulating cell signaling pathways.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of glioblastoma cells by triggering S-phase arrest and apoptosis . It also has protective effects against glucose-induced damage in PC12 rat pheochromocytoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits the phosphorylation of PDGF receptors, which is a key step in the activation of many cell signaling pathways . It also triggers S-phase arrest and apoptosis in glioblastoma cells, indicating that it can influence gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it has been found to inhibit the growth of glioblastoma cells over time .

Transport and Distribution

This compound is transportable from roots, through the phloem, up to the aerial parts of plants . This suggests that it can be distributed within cells and tissues and can interact with various transporters or binding proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Coumaroyl serotonin can be synthesized through the reaction of serotonin with p-coumaroyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields N-Coumaroyl serotonin as the primary product .

Industrial Production Methods: High-speed counter-current chromatography (HSCCC) has been successfully applied for the preparative separation and purification of N-Coumaroyl serotonin from safflower seed meal. This method involves the use of a two-phase solvent system composed of chloroform, methanol, and 0.1 M hydrochloric acid in a volume ratio of 1:1:1. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase .

Chemical Reactions Analysis

Types of Reactions: N-Coumaroyl serotonin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: N-Coumaroyl serotonin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .

Scientific Research Applications

Comparison with Similar Compounds

N-Coumaroyl serotonin stands out due to its specific combination of antioxidative, anti-atherogenic, and anti-inflammatory properties, making it a valuable compound for therapeutic applications.

Properties

IUPAC Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-15-4-1-13(2-5-15)3-8-19(24)20-10-9-14-12-21-18-7-6-16(23)11-17(14)18/h1-8,11-12,21-23H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZPAFGVOWCVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313118
Record name N-(p-Coumaroyl)serotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68573-24-0
Record name N-(p-Coumaroyl)serotonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68573-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(p-Coumaroyl)serotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(p-Coumaroyl) Serotonin
Reactant of Route 2
Reactant of Route 2
N-(p-Coumaroyl) Serotonin
Reactant of Route 3
Reactant of Route 3
N-(p-Coumaroyl) Serotonin
Reactant of Route 4
Reactant of Route 4
N-(p-Coumaroyl) Serotonin
Reactant of Route 5
N-(p-Coumaroyl) Serotonin
Reactant of Route 6
N-(p-Coumaroyl) Serotonin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.